Sonepiprazole

Description

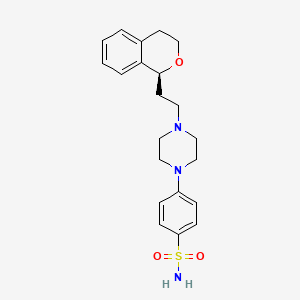

Structure

3D Structure

Properties

IUPAC Name |

4-[4-[2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl]piperazin-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21/h1-8,21H,9-16H2,(H2,22,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUQCGWXPNGORO-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317650 | |

| Record name | Sonepiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170858-33-0 | |

| Record name | Sonepiprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170858-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sonepiprazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170858330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sonepiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SONEPIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O609V24217 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sonepiprazole's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonepiprazole (U-101,387) is a highly selective dopamine D4 receptor antagonist. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows. Sonepiprazole exhibits a high affinity for the human dopamine D4 receptor and demonstrates functional antagonism by blocking agonist-induced inhibition of adenylyl cyclase. Despite its potent and selective D4 antagonism, clinical trials did not show efficacy for the treatment of schizophrenia. However, preclinical studies suggest a potential role in modulating cognitive function, particularly under conditions of stress. This document serves as a comprehensive resource for researchers investigating dopamine D4 receptor pharmacology and the therapeutic potential of selective antagonists.

Core Mechanism of Action: Selective Dopamine D4 Receptor Antagonism

Sonepiprazole is a phenylpiperazine derivative that acts as a potent and highly selective antagonist of the dopamine D4 receptor.[1] Its primary mechanism involves binding to the D4 receptor and blocking the effects of the endogenous agonist, dopamine. The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins.[2][3] Activation of the D4 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[4] Sonepiprazole, as a functional antagonist, reverses this effect by preventing the agonist-induced inhibition of adenylyl cyclase.[4]

Receptor Binding Profile

Sonepiprazole's high selectivity for the D4 receptor is a key feature of its pharmacological profile. It displays significantly lower affinity for other dopamine receptor subtypes (D1, D2, D3), as well as for serotonin and adrenergic receptors. This selectivity minimizes off-target effects that are often associated with less selective antipsychotic medications.

Table 1: Sonepiprazole Receptor Binding Affinities (Ki)

| Receptor | Ki (nM) | Species | Reference |

| Dopamine D4 | 10 | Human | |

| Dopamine D4.2 | 10 | Human | |

| Dopamine D1 | > 2,000 | - | |

| Dopamine D2 | > 2,000 | - | |

| Dopamine D3 | > 2,000 | - | |

| Serotonin 5-HT1A | > 2,000 | - | |

| Serotonin 5-HT2 | > 2,000 | - | |

| α1-Adrenergic | > 2,000 | - | |

| α2-Adrenergic | > 2,000 | - |

Downstream Signaling Pathway

The antagonism of the D4 receptor by sonepiprazole directly impacts the intracellular signaling cascade. By blocking the Gi/o protein activation, sonepiprazole prevents the downregulation of adenylyl cyclase, thereby maintaining or restoring normal levels of cAMP. This action is central to its pharmacological effect.

Experimental Protocols

The following sections detail the methodologies used in key experiments to characterize the mechanism of action of sonepiprazole.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of sonepiprazole for various receptors.

Objective: To quantify the affinity of sonepiprazole for the dopamine D4 receptor and its selectivity over other receptors.

General Protocol:

-

Membrane Preparation: Cell membranes from cell lines stably expressing the receptor of interest (e.g., human dopamine D4.2 receptor in CHO cells) are prepared. Tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

-

Incubation: A constant concentration of a specific radioligand (e.g., [3H]-spiperone for D4 receptors) is incubated with the receptor-containing membranes in the presence of varying concentrations of the competing ligand (sonepiprazole).

-

Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of sonepiprazole that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (cAMP Inhibition)

This assay determines the functional effect of sonepiprazole on the D4 receptor signaling pathway.

Objective: To assess the ability of sonepiprazole to block agonist-induced inhibition of cAMP production.

General Protocol:

-

Cell Culture: A cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells) is cultured.

-

Stimulation: The cells are first stimulated with a direct activator of adenylyl cyclase, such as forskolin, to induce a measurable level of cAMP.

-

Agonist and Antagonist Treatment: The cells are then treated with a D4 receptor agonist (e.g., quinpirole) in the presence of varying concentrations of sonepiprazole.

-

cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The ability of sonepiprazole to reverse the quinpirole-induced decrease in cAMP levels is quantified, and an IC50 value for the functional antagonism is determined.

In Vivo c-fos mRNA Expression

This experiment assesses the neuronal activation in specific brain regions following sonepiprazole administration.

Objective: To determine the effect of sonepiprazole on neuronal activity in brain regions with high D4 receptor expression.

General Protocol:

-

Animal Dosing: Laboratory animals (e.g., rats) are administered sonepiprazole or a vehicle control.

-

Tissue Collection: After a specific time, the animals are euthanized, and their brains are rapidly removed and frozen.

-

Sectioning: Coronal brain sections are prepared using a cryostat.

-

In Situ Hybridization: The brain sections are processed for in situ hybridization using a radiolabeled or fluorescently labeled probe specific for c-fos mRNA. This involves hybridization of the probe to the target mRNA within the tissue.

-

Detection and Imaging: The labeled probe is detected using autoradiography or fluorescence microscopy.

-

Quantification: The level of c-fos mRNA expression in different brain regions is quantified by measuring the optical density or fluorescence intensity.

Functional Outcomes and Clinical Implications

Antipsychotic Potential

The high affinity of the atypical antipsychotic clozapine for the D4 receptor led to the hypothesis that selective D4 antagonism could be an effective treatment for schizophrenia with a reduced risk of extrapyramidal side effects. However, in a placebo-controlled clinical trial, sonepiprazole was found to be ineffective in treating the positive and negative symptoms of schizophrenia.

Cognitive Function

Preclinical studies have suggested a role for the dopamine D4 receptor in cognitive processes, particularly those mediated by the prefrontal cortex. Sonepiprazole has been shown to prevent stress-induced cognitive deficits in monkeys. In these studies, a pharmacological stressor was used to impair performance on a delayed response task, a measure of working memory. Pretreatment with sonepiprazole dose-dependently reversed this impairment. These findings suggest that selective D4 receptor antagonists may have therapeutic potential for treating cognitive dysfunction in disorders where prefrontal cortical function is compromised by stress.

Conclusion

Sonepiprazole is a highly selective dopamine D4 receptor antagonist with a well-characterized mechanism of action. It effectively blocks the D4 receptor's inhibitory effect on adenylyl cyclase, thereby preventing the agonist-induced decrease in intracellular cAMP. While it did not prove to be an effective antipsychotic for schizophrenia, its ability to mitigate stress-induced cognitive deficits in preclinical models suggests that the D4 receptor remains a viable target for the development of novel therapeutics for cognitive disorders. This technical guide provides a comprehensive foundation for researchers working with sonepiprazole and other selective D4 receptor ligands.

References

- 1. Sonepiprazole - Wikipedia [en.wikipedia.org]

- 2. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 3. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]

- 4. Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Sonepiprazole: An In-depth Technical Guide to its Dopamine D4 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonepiprazole (also known as U-101387) is a phenylpiperazine derivative recognized for its high affinity and selectivity as an antagonist for the dopamine D4 receptor. This technical guide provides a comprehensive overview of the binding profile and functional activity of sonepiprazole, with a focus on its remarkable selectivity for the D4 receptor subtype over other dopamine receptors and various other neurotransmitter receptors. Detailed experimental protocols for assessing receptor binding and functional antagonism are presented, alongside visualizations of key experimental workflows and the dopamine D4 receptor signaling pathway. This document is intended to serve as a core resource for researchers and professionals in the fields of pharmacology and drug development investigating the therapeutic potential and mechanism of action of D4-selective compounds.

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in cortical and limbic areas of the brain. Its unique distribution and pharmacology have implicated it in the pathophysiology of various neuropsychiatric disorders, including schizophrenia and ADHD. Sonepiprazole has emerged as a critical pharmacological tool for elucidating the physiological and pathological roles of the D4 receptor due to its high selectivity. Unlike many antipsychotic agents that exhibit broad receptor activity, sonepiprazole's focused interaction with the D4 receptor minimizes off-target effects, allowing for a more precise investigation of D4 receptor function.

Receptor Binding Affinity Profile of Sonepiprazole

The selectivity of sonepiprazole is quantitatively demonstrated by its binding affinities (Ki values) for various neurotransmitter receptors. The following tables summarize the binding profile of sonepiprazole, highlighting its potent and selective binding to the human dopamine D4 receptor.

Table 1: Sonepiprazole Binding Affinity for Human Dopamine Receptors

| Receptor Subtype | Ki (nM) |

| Dopamine D4.2 | 10 |

| Dopamine D1 | > 2,000 |

| Dopamine D2 | > 2,000 |

| Dopamine D3 | > 2,000 |

Data sourced from Merchant et al. (1996).

Table 2: Sonepiprazole Binding Affinity for Other Neurotransmitter Receptors

| Receptor Family | Receptor Subtype | Ki (nM) |

| Serotonin | 5-HT1A | > 2,000 |

| 5-HT2 | > 2,000 | |

| Adrenergic | α1 | > 2,000 |

| α2 | > 2,000 | |

| Histamine | H1 | > 2,000 |

Data sourced from Merchant et al. (1996).

Experimental Protocols

The following sections detail the methodologies for key in vitro assays used to characterize the receptor selectivity and functional activity of sonepiprazole.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. Competition binding assays, in particular, are used to determine the Ki value of an unlabeled test compound (like sonepiprazole) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the binding affinity (Ki) of sonepiprazole for dopamine D1, D2, D3, and D4 receptors.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (D1, D2, D3, or D4).

-

Radioligands:

-

D1 Receptor: [³H]-SCH23390

-

D2 Receptor: [³H]-Spiperone

-

D3 Receptor: [³H]-7-OH-DPAT

-

D4 Receptor: [³H]-Spiperone

-

-

Test Compound: Sonepiprazole (U-101387)

-

Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Butaclamol or Haloperidol) to determine non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation Fluid: A liquid cocktail that emits light upon interaction with radioisotopes.

-

Liquid Scintillation Counter: An instrument to measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: Perform the assay in a 96-well plate in triplicate.

-

Total Binding Wells: Add assay buffer, a fixed concentration of the appropriate radioligand (typically at or near its Kd value), and the membrane suspension.

-

Non-specific Binding (NSB) Wells: Add the non-specific agent, the fixed concentration of radioligand, and the membrane suspension.

-

Competition Wells: Add serial dilutions of sonepiprazole, the fixed concentration of radioligand, and the membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the average counts per minute (CPM) from the NSB wells from the average CPM of the total binding wells.

-

For the competition wells, plot the percentage of specific binding against the log concentration of sonepiprazole.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of sonepiprazole that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Sonepiprazole: A Technical Guide to its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sonepiprazole (also known as U-101,387) is a potent and highly selective antagonist of the dopamine D4 receptor. Initially investigated as a potential antipsychotic for the treatment of schizophrenia, its clinical development was halted due to a lack of efficacy. Despite this, sonepiprazole remains a valuable research tool for elucidating the physiological and pathological roles of the D4 receptor. This technical guide provides an in-depth overview of the pharmacology and toxicology of sonepiprazole, compiling available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

Pharmacology

Mechanism of Action

Sonepiprazole is a phenylpiperazine derivative that acts as a highly selective antagonist at the dopamine D4 receptor.[1] Its mechanism of action is centered on blocking the binding of dopamine to this specific receptor subtype, thereby modulating downstream signaling pathways.

Pharmacodynamics

Sonepiprazole's pharmacodynamic profile is characterized by its high affinity and selectivity for the dopamine D4 receptor over other dopamine receptor subtypes and other neurotransmitter receptors.

Sonepiprazole demonstrates a high affinity for the human dopamine D4 receptor, with a reported inhibitor constant (Ki) of 10 nM.[2][3] It exhibits marked selectivity, with significantly lower affinity (Ki > 2,000 nM) for dopamine D1, D2, and D3 receptors, as well as for serotonin 5-HT1A and 5-HT2 receptors, and α1- and α2-adrenergic receptors.[2]

| Receptor Subtype | Ki (nM) |

| Dopamine D4 | 10 [2] |

| Dopamine D1 | > 2,000 |

| Dopamine D2 | > 2,000 |

| Dopamine D3 | > 2,000 |

| Serotonin 5-HT1A | > 2,000 |

| Serotonin 5-HT2 | > 2,000 |

| α1-Adrenergic | > 2,000 |

| α2-Adrenergic | > 2,000 |

Preclinical studies in animal models have revealed several notable in vivo effects of sonepiprazole:

-

Reversal of Prepulse Inhibition (PPI) Deficits: Sonepiprazole has been shown to reverse the deficits in prepulse inhibition induced by the dopamine agonist apomorphine in rats. This effect is a common preclinical screen for antipsychotic activity.

-

Cognitive Enhancement in Stress Models: In rhesus monkeys, sonepiprazole has been demonstrated to prevent stress-induced cognitive deficits in a delayed response task, suggesting a potential role for the D4 receptor in modulating prefrontal cortex function under stress.

-

Lack of Typical Antipsychotic-like Effects: Unlike classical D2 receptor antagonists such as haloperidol, sonepiprazole does not block the behavioral effects of amphetamine or apomorphine, does not alter spontaneous locomotor activity on its own, and is devoid of extrapyramidal and neuroendocrine side effects in animal models.

Pharmacokinetics

| Parameter | Rat | Dog | Monkey |

| Cmax | Data not available | Data not available | Data not available |

| Tmax | Data not available | Data not available | Data not available |

| t1/2 | Data not available | Data not available | Data not available |

| Bioavailability (%) | Data not available | Data not available | Data not available |

| Brain Penetration | Excellent (qualitative) | Data not available | Data not available |

Metabolism and Drug Interactions

The specific cytochrome P450 (CYP) enzymes responsible for the metabolism of sonepiprazole have not been extensively detailed in publicly available literature. Therefore, its potential for drug-drug interactions via CYP inhibition or induction remains largely uncharacterized.

Toxicology

Comprehensive toxicological data for sonepiprazole, including LD50 and No-Observed-Adverse-Effect-Level (NOAEL) values from acute and repeated-dose studies, are not publicly available. The following sections outline the general principles of the toxicological studies that would be conducted for a compound like sonepiprazole.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects occurring within a short time of administration of a single dose of a substance. The Median Lethal Dose (LD50) is a common endpoint.

| Species | Route | LD50 |

| Rat | Oral | Data not available |

| Mouse | Oral | Data not available |

Subchronic and Chronic Toxicity

Repeated-dose toxicity studies evaluate the effects of a substance following prolonged exposure. A 90-day subchronic oral toxicity study in rodents is a standard preclinical requirement.

| Species | Duration | Route | NOAEL |

| Rat | 90-day | Oral | Data not available |

| Dog | - | - | Data not available |

Safety Pharmacology

Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

-

Cardiovascular System: Assessment of cardiovascular effects, including potential for QT interval prolongation via hERG channel inhibition, is a critical component of safety pharmacology. Specific data for sonepiprazole's effect on the hERG channel is not available.

-

Central Nervous System (CNS): CNS safety is often evaluated using a functional observational battery (FOB) or a modified Irwin test to assess behavioral and neurological changes.

-

Respiratory System: The effects on respiratory function are also a key part of the core safety pharmacology battery.

Genotoxicity

Genotoxicity assays are performed to detect the potential of a compound to induce genetic mutations or chromosomal damage. A standard battery of tests typically includes:

-

Ames Test (Bacterial Reverse Mutation Assay): To assess for point mutations.

-

In Vitro Micronucleus or Chromosomal Aberration Assay: To evaluate for chromosomal damage in mammalian cells.

-

In Vivo Micronucleus Test: To assess for chromosomal damage in a whole animal model.

Specific results from genotoxicity studies on sonepiprazole are not publicly available.

Reproductive and Developmental Toxicology

These studies are designed to evaluate the potential adverse effects of a substance on fertility, embryonic development, and pre- and postnatal development. Data from such studies on sonepiprazole are not available in the public domain.

Experimental Protocols

Dopamine D4 Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of sonepiprazole for the dopamine D4 receptor.

Methodology: This assay is typically performed using cell membranes prepared from a cell line (e.g., CHO or HEK293) stably expressing the human dopamine D4 receptor. A radiolabeled ligand with high affinity for the D4 receptor, such as [³H]-spiperone, is used. The assay measures the ability of unlabeled sonepiprazole to compete with the radioligand for binding to the receptor.

Procedure:

-

Membrane Preparation: Cells expressing the D4 receptor are harvested, homogenized, and centrifuged to isolate the cell membrane fraction.

-

Assay Incubation: A fixed concentration of the radioligand ([³H]-spiperone) and varying concentrations of sonepiprazole are incubated with the membrane preparation in an appropriate assay buffer.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of sonepiprazole that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Workflow for Dopamine D4 Receptor Binding Assay.

Prepulse Inhibition (PPI) Test in Rats

Objective: To evaluate the effect of sonepiprazole on sensorimotor gating deficits induced by a dopamine agonist.

Methodology: PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent stronger stimulus (pulse). Deficits in PPI are observed in certain psychiatric disorders and can be induced in rodents by dopamine agonists like apomorphine.

Procedure:

-

Acclimation: Rats are individually placed in a startle chamber and allowed to acclimate for a defined period.

-

Drug Administration: Sonepiprazole or vehicle is administered, followed by apomorphine or vehicle at appropriate pretreatment times.

-

Test Session: The test session consists of a series of trials, including:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

-

Prepulse-pulse trials: A weak acoustic stimulus (e.g., 70-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials: Background noise only.

-

-

Startle Response Measurement: The whole-body startle response of the rat is measured by a transducer in the platform of the chamber.

-

Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.

References

The Discovery and Early Development of Sonepiprazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonepiprazole (U-101,387) is a phenylpiperazine derivative that emerged from early drug discovery programs as a potent and highly selective antagonist for the dopamine D4 receptor. This technical guide provides an in-depth overview of the history and discovery of Sonepiprazole, detailing its pharmacological profile, the key experiments that defined its activity, and its initial development trajectory. The synthesis, in vitro and in vivo pharmacology, and the ultimate clinical evaluation of Sonepiprazole for schizophrenia are presented, offering a comprehensive resource for researchers in neuropharmacology and drug development.

Introduction: The Rationale for a Selective D4 Antagonist

The discovery of the dopamine D4 receptor subtype in the early 1990s generated significant interest within the neuroscience community. The D4 receptor's distinct localization in cortical and limbic brain regions, areas implicated in the pathophysiology of schizophrenia, and its high affinity for the atypical antipsychotic clozapine, suggested that selective D4 receptor antagonists could offer a novel therapeutic approach with a potentially improved side-effect profile compared to existing antipsychotics that primarily targeted the D2 receptor. This hypothesis spurred the initiation of drug discovery programs aimed at identifying potent and selective D4 receptor ligands.

Discovery and Synthesis

Sonepiprazole was first synthesized and characterized by researchers at The Upjohn Company (later part of Pfizer)[1]. The chemical name for Sonepiprazole is (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide[1].

Chemical Structure

-

Chemical Formula: C₂₁H₂₇N₃O₃S[2]

-

CAS Number: 170858-33-0

-

Synonyms: U-101,387, PNU-101,387-G

Synthesis of Sonepiprazole

The synthesis of Sonepiprazole involves a multi-step process. A detailed experimental protocol for a similar synthesis is outlined below.

Experimental Protocol: Synthesis of (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide

This protocol is a representative synthesis for compounds of this class.

Step 1: Preparation of 1-(2-Hydroxyethyl)isochroman

-

To a solution of isochroman-1-methanol in a suitable solvent such as dichloromethane, a mild oxidizing agent (e.g., pyridinium chlorochromate) is added portion-wise at room temperature.

-

The reaction is stirred for several hours until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then filtered through a pad of silica gel and the solvent is evaporated under reduced pressure to yield the corresponding aldehyde.

-

The crude aldehyde is dissolved in a suitable solvent like tetrahydrofuran (THF) and cooled to 0°C.

-

A solution of a Grignard reagent, such as vinylmagnesium bromide, is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting alcohol is then subjected to a hydroboration-oxidation reaction using borane-tetrahydrofuran complex followed by treatment with sodium hydroxide and hydrogen peroxide to yield 1-(2-hydroxyethyl)isochroman.

Step 2: Mesylation of 1-(2-Hydroxyethyl)isochroman

-

To a solution of 1-(2-hydroxyethyl)isochroman in dichloromethane at 0°C, triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride.

-

The reaction mixture is stirred at 0°C for one hour and then at room temperature for an additional two hours.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the mesylate.

Step 3: Coupling with 1-(4-Benzenesulfonamidophenyl)piperazine

-

A mixture of the mesylate from Step 2, 1-(4-benzenesulfonamidophenyl)piperazine, and a base such as potassium carbonate in a solvent like acetonitrile is heated at reflux for several hours.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford Sonepiprazole.

Step 4: Chiral Resolution

-

The racemic Sonepiprazole can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid and subsequent fractional crystallization to isolate the desired (S)-enantiomer.

In Vitro Pharmacology

Sonepiprazole's in vitro pharmacological profile was extensively characterized through radioligand binding and functional assays, which established its high affinity and selectivity for the dopamine D4 receptor.

Receptor Binding Affinity

Table 1: Sonepiprazole (U-101,387) Receptor Binding Affinity (Ki, nM)

| Receptor | Ki (nM) | Reference |

| Dopamine D4 | 10 | |

| Dopamine D1 | > 2,000 | |

| Dopamine D2 | > 2,000 | |

| Dopamine D3 | > 2,000 | |

| Serotonin 5-HT1A | > 2,000 | |

| Serotonin 5-HT2 | > 2,000 | |

| α1-Adrenergic | > 2,000 | |

| α2-Adrenergic | > 2,000 |

Experimental Protocol: Radioligand Binding Assay for Dopamine D4 Receptor

-

Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D4 receptor are used.

-

Radioligand: [³H]Spiperone, a high-affinity antagonist for D2-like receptors, is commonly used.

-

Assay Buffer: Typically, a Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM), EDTA (1 mM), and KCl (120 mM) is used.

-

Incubation: Cell membranes (containing a specific amount of protein, e.g., 10-20 µg) are incubated with a fixed concentration of [³H]Spiperone (e.g., 0.1-0.5 nM) and varying concentrations of Sonepiprazole in the assay buffer.

-

Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-labeled D4 antagonist, such as haloperidol (10 µM).

-

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of Sonepiprazole that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Antagonism

Sonepiprazole was characterized as a functional antagonist at the D4 receptor. This was demonstrated by its ability to block the agonist-induced inhibition of adenylyl cyclase.

Experimental Protocol: Functional cAMP Assay

-

Cell Line: A cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells) is used.

-

Assay Principle: The dopamine D4 receptor is a Gi/o-coupled receptor, and its activation by an agonist (e.g., dopamine or quinpirole) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.

-

Procedure:

-

Cells are plated in 96-well plates and allowed to adhere.

-

The cells are then pre-incubated with varying concentrations of Sonepiprazole for a specific period (e.g., 15-30 minutes).

-

Forskolin (an adenylyl cyclase activator) and a fixed concentration of a dopamine agonist (e.g., quinpirole at its EC80) are added to the wells to stimulate and then inhibit cAMP production.

-

The reaction is incubated for a defined time (e.g., 30 minutes) at 37°C.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis: The concentration of Sonepiprazole that produces a 50% inhibition of the agonist's effect (IC50) is determined.

In Vivo Pharmacology and Preclinical Development

Preclinical studies in animal models were conducted to assess the in vivo effects of Sonepiprazole. Unlike typical D2 receptor antagonists, Sonepiprazole did not induce catalepsy or block the behavioral effects of amphetamine, suggesting a lower risk of extrapyramidal side effects. Interestingly, Sonepiprazole was shown to reverse prepulse inhibition deficits induced by apomorphine and to prevent stress-induced cognitive deficits in monkeys, suggesting potential efficacy in treating certain aspects of schizophrenia.

Table 2: Preclinical Pharmacokinetic Parameters of Sonepiprazole in Rats (Oral Administration)

| Parameter | Value |

| Cmax | Data not readily available in public domain |

| Tmax | Data not readily available in public domain |

| Bioavailability | Good oral bioavailability reported |

Dopamine D4 Receptor Signaling and Experimental Workflows

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor, upon activation by dopamine, couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced protein kinase A (PKA) activity. The βγ subunits of the G-protein can also modulate other downstream effectors, such as ion channels. Sonepiprazole, as an antagonist, blocks the initial binding of dopamine to the receptor, thereby preventing this signaling cascade.

Experimental Workflow for GPCR Antagonist Characterization

The characterization of a novel GPCR antagonist like Sonepiprazole typically follows a structured workflow, moving from initial high-throughput screening to detailed in vitro and in vivo characterization.

Clinical Trial and Discontinuation for Schizophrenia

Based on its promising preclinical profile, Sonepiprazole was advanced into clinical trials for the treatment of schizophrenia. However, a large, placebo-controlled clinical trial failed to demonstrate efficacy for Sonepiprazole compared to the active comparator, olanzapine. The lack of clinical benefit led to the discontinuation of its development for this indication.

Conclusion

Sonepiprazole represents a significant effort in the rational design of a selective dopamine D4 receptor antagonist for the treatment of schizophrenia. While it ultimately did not demonstrate clinical efficacy for this indication, its discovery and characterization provided valuable insights into the pharmacology of the D4 receptor and the complexities of antipsychotic drug development. The detailed methodologies and data presented in this guide serve as a comprehensive resource for understanding the history of Sonepiprazole and can inform future research in the field of dopamine receptor pharmacology.

References

An In-Depth Technical Guide to the Carbonic Anhydrase Inhibitory Profile of Sonepiprazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonepiprazole, a phenylpiperazine derivative originally developed as a highly selective dopamine D₄ receptor antagonist for the treatment of schizophrenia, has been identified as a potent inhibitor of human carbonic anhydrases (hCAs). This guide provides a comprehensive technical overview of the carbonic anhydrase inhibition properties of sonepiprazole, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and processes. This dual functionality of sonepiprazole as both a D₄ receptor antagonist and a carbonic anhydrase inhibitor presents intriguing possibilities for polypharmacology and the development of novel therapeutics.

Introduction

Sonepiprazole (U-101,387) was initially investigated as a potential antipsychotic agent due to its high affinity and selectivity for the dopamine D₄ receptor.[1] While it did not demonstrate efficacy in clinical trials for schizophrenia, subsequent research has unveiled a significant off-target activity: the potent inhibition of several human carbonic anhydrase (hCA) isoforms.[2]

Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in a multitude of physiological processes, and their dysregulation is implicated in various diseases, making them important therapeutic targets.[3] The discovery of sonepiprazole's potent hCA inhibition opens new avenues for its potential application and for the design of novel drugs targeting these enzymes.

This document serves as a technical guide for researchers and drug development professionals, summarizing the quantitative data on sonepiprazole's inhibition of various hCA isoforms, providing detailed experimental protocols for the key assays used in its characterization, and offering visual representations of the underlying mechanisms and workflows.

Quantitative Inhibition Data

Sonepiprazole has been demonstrated to be a potent inhibitor of most of the 12 catalytically active human carbonic anhydrase isoforms. The inhibitory activity, expressed as the inhibition constant (Kᵢ), varies across the different isoforms. The most potent inhibition is observed against the brain-associated isoform hCA VII.[2] A summary of the available quantitative data is presented in Table 1.

| Isoform | Inhibition Constant (Kᵢ) (nM) |

| hCA I | 25.4 |

| hCA II | 15.8 |

| hCA III | Inactive |

| hCA IV | 7679 |

| hCA VA | 18.5 |

| hCA VB | 10.2 |

| hCA VI | 12.7 |

| hCA VII | 2.9 |

| hCA IX | 30.1 |

| hCA XII | 28.6 |

| hCA XIII | 14.3 |

| hCA XIV | 35.2 |

Table 1: Inhibition constants (Kᵢ) of sonepiprazole against a panel of human carbonic anhydrase isoforms.

Mechanism of Action

The inhibitory action of sonepiprazole on carbonic anhydrases follows the classical mechanism of sulfonamide inhibitors. X-ray crystallographic studies of sonepiprazole in complex with hCA I, hCA II, and hCA XII have revealed that the primary sulfonamide group of the molecule directly coordinates with the zinc ion in the active site of the enzyme. This interaction displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function.

References

Sonepiprazole and its Potential in Cognitive Impairment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonepiprazole (U-101387) is a potent and highly selective dopamine D4 receptor antagonist that has been investigated for its potential therapeutic applications. While clinical trials did not support its efficacy for the positive and negative symptoms of schizophrenia, compelling preclinical evidence suggests a role for Sonepiprazole in mitigating cognitive deficits, particularly those induced by stress. This technical guide provides an in-depth overview of Sonepiprazole, focusing on its pharmacological profile, preclinical research in cognitive impairment, and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development who are exploring novel therapeutic strategies for cognitive disorders.

Introduction

Cognitive impairment is a core feature of several neuropsychiatric and neurodegenerative disorders, representing a significant unmet medical need. The dopaminergic system, particularly the D4 receptor subtype, which is predominantly expressed in the prefrontal cortex, has emerged as a promising target for procognitive drug development. Sonepiprazole, with its high selectivity for the D4 receptor, offers a unique pharmacological tool to investigate the role of this receptor in cognitive processes. This guide synthesizes the current knowledge on Sonepiprazole, with a focus on the foundational preclinical studies that highlight its potential in the context of cognitive impairment.

Pharmacological Profile of Sonepiprazole

Sonepiprazole is a phenylpiperazine derivative that acts as a selective antagonist at the dopamine D4 receptor. Its pharmacological profile is characterized by a high affinity for the D4 receptor and markedly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors.

Receptor Binding Affinity

In vitro binding studies have demonstrated the high affinity and selectivity of Sonepiprazole for the human dopamine D4.2 receptor subtype. The binding affinity is typically reported as the inhibitor constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors.

| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | Reference |

| Dopamine D4.2 | Sonepiprazole (U-101387) | Clonal cell lines | 10 | [1] |

| Dopamine D1 | Sonepiprazole (U-101387) | Not specified | >2000 | [1] |

| Dopamine D2 | Sonepiprazole (U-101387) | Not specified | >2000 | [1] |

| Dopamine D3 | Sonepiprazole (U-101387) | Not specified | >2000 | [1] |

| Serotonin 1A | Sonepiprazole (U-101387) | Not specified | >2000 | |

| Serotonin 2 | Sonepiprazole (U-101387) | Not specified | >2000 | |

| α1-adrenergic | Sonepiprazole (U-101387) | Not specified | >2000 | |

| α2-adrenergic | Sonepiprazole (U-101387) | Not specified | >2000 | |

| Histamine H1 | Sonepiprazole (U-101387) | Not specified | >2000 | [1] |

Pharmacokinetics

Pharmacokinetic studies have indicated that Sonepiprazole possesses favorable properties for a central nervous system (CNS) drug, including good oral bioavailability and the ability to penetrate the blood-brain barrier.

| Parameter | Species | Value/Description | Reference |

| Oral Bioavailability | Not specified | Excellent | |

| Brain Penetration | Not specified | Excellent |

Mechanism of Action in Cognitive Function

The procognitive effects of Sonepiprazole are hypothesized to be mediated by its antagonist activity at D4 receptors in the prefrontal cortex (PFC). The PFC is a critical brain region for executive functions, including working memory. Dopamine D4 receptors are coupled to Gi proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. By blocking these receptors, Sonepiprazole may disinhibit downstream signaling pathways, ultimately modulating the activity of pyramidal neurons in the PFC and enhancing cognitive performance, particularly under conditions of stress where dopamine levels are elevated.

References

Sonepiprazole: A Preclinical Data Compendium for the Selective D4 Antagonist

For Immediate Release

This technical guide provides a comprehensive summary of the preclinical data for sonepiprazole (U-101,387), a potent and selective dopamine D4 receptor antagonist. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed overview of the compound's pharmacological profile, experimental methodologies, and key preclinical findings.

Executive Summary

Sonepiprazole is a phenylpiperazine derivative that has demonstrated high affinity and selectivity for the dopamine D4 receptor. Preclinical investigations have revealed its potential as a tool for exploring the role of the D4 receptor in central nervous system disorders. Notably, sonepiprazole exhibits a distinct preclinical profile compared to classical antipsychotics, with a lack of extrapyramidal side effects in animal models. Furthermore, recent studies have uncovered a dual mechanism of action, with sonepiprazole also acting as a potent inhibitor of carbonic anhydrases. This guide synthesizes the available quantitative data, details the experimental protocols used in key studies, and provides visual representations of its signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative preclinical data for sonepiprazole.

Table 1: Receptor Binding Affinity of Sonepiprazole [1]

| Receptor/Transporter | Species | Ki (nM) |

| Dopamine D4 | Human | 10 |

| Dopamine D1 | Rat | > 2,000 |

| Dopamine D2 | Rat | > 2,000 |

| Dopamine D3 | Rat | > 2,000 |

| Serotonin 5-HT1A | Rat | > 2,000 |

| Serotonin 5-HT2 | Rat | > 2,000 |

| α1-Adrenergic | Rat | > 2,000 |

| α2-Adrenergic | Rat | > 2,000 |

Table 2: In Vitro Carbonic Anhydrase Inhibition of Sonepiprazole

| Isoform | Ki (nM) |

| hCA I | 15.3 |

| hCA II | 10.8 |

| hCA VA | 45.7 |

| hCA VB | 49.3 |

| hCA VII | 2.9 |

| hCA XII | 38.8 |

| hCA XIII | 47.7 |

hCA: human Carbonic Anhydrase

Table 3: In Vivo Preclinical Observations for Sonepiprazole

| Animal Model | Species | Effect | Finding |

| Prepulse Inhibition (PPI) | Rat | Reversal of apomorphine-induced deficits | Suggests potential antipsychotic-like activity in this model. |

| Stress-Induced Cognitive Deficit | Rhesus Monkey | Prevention of stress-induced cognitive deficits | Indicates potential for cognitive enhancement under stress conditions. |

| Amphetamine-Induced Hyperlocomotion | Rat | No blockade of behavioral effects | Differentiates sonepiprazole from typical antipsychotics. |

| Apomorphine-Induced Stereotypy | Rat | No blockade of behavioral effects | Further distinguishes sonepiprazole from typical antipsychotics. |

| Catalepsy Induction | Rat | Lacks extrapyramidal side effects | Favorable side effect profile compared to typical antipsychotics. |

| c-fos Expression | Rat | Potent induction in the infralimbic/ventral prelimbic cortex | Similar to the atypical antipsychotic clozapine, suggesting a potential role in cortical modulation. |

Table 4: Pharmacokinetic Parameters of Sonepiprazole (Animal Models)

| Parameter | Species | Value |

| Oral Bioavailability | Rat, Monkey | Qualitatively described as "excellent", but specific percentage not reported in available literature. |

| Brain Penetration | Rat, Monkey | Qualitatively described as "excellent", but specific brain-to-plasma ratio not reported in available literature. |

| Cmax | Not Reported | Not Reported |

| Tmax | Not Reported | Not Reported |

| Half-life (t1/2) | Not Reported | Not Reported |

Experimental Protocols

This section details the methodologies for key preclinical experiments involving sonepiprazole.

Radioligand Binding Assays

Objective: To determine the binding affinity of sonepiprazole for various neurotransmitter receptors.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human dopamine D4 receptor) or from specific brain regions of laboratory animals (e.g., rat striatum for D2 receptors).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and other ions) is used.

-

Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used (e.g., [3H]-spiperone for D2/D4 receptors).

-

Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor drug (sonepiprazole).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set duration to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Models of Psychosis and Cognitive Function

Objective: To assess sensorimotor gating, a process deficient in some psychiatric disorders.

General Protocol:

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal (typically a rat or mouse).

-

Acclimation: Animals are acclimated to the startle chamber for a brief period.

-

Stimuli: The session consists of different trial types presented in a pseudorandom order:

-

Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise) is presented.

-

Prepulse-plus-pulse trials: The startling stimulus is preceded by a weak, non-startling acoustic prepulse (e.g., 70-85 dB).

-

No-stimulus trials: Background noise only.

-

-

Drug Administration: Sonepiprazole or a vehicle is administered at a specified time before the test session. In some paradigms, a PPI-disrupting agent like apomorphine is co-administered.

-

Data Analysis: The percentage of PPI is calculated as: [1 - (startle response on prepulse-plus-pulse trial / startle response on pulse-alone trial)] x 100.

Objective: To evaluate the ability of a compound to mitigate the negative effects of stress on cognitive performance.

General Protocol:

-

Subjects: Typically, non-human primates (e.g., rhesus monkeys) are used.

-

Cognitive Task: Animals are trained on a working memory task, such as a delayed response task, where they have to remember the location of a cue after a delay period.

-

Stress Induction: An acute stressor is introduced. This can be exposure to loud noise or a social stressor.

-

Drug Administration: Sonepiprazole or a vehicle is administered before the stress exposure and cognitive testing.

-

Data Analysis: The accuracy of performance on the cognitive task is compared between the drug-treated and vehicle-treated groups under both stressed and non-stressed conditions.

Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency of sonepiprazole against various carbonic anhydrase isoforms.

General Protocol:

-

Enzyme: Purified recombinant human carbonic anhydrase (hCA) isoforms are used.

-

Assay Method: A stopped-flow spectrophotometric method is commonly employed to measure the CO2 hydration activity of the enzyme.

-

Procedure: The assay measures the enzyme-catalyzed hydration of CO2 by monitoring the change in pH using a colorimetric indicator. The initial rates of the reaction are measured in the presence and absence of the inhibitor (sonepiprazole).

-

Data Analysis: The inhibition constants (Ki) are determined by fitting the data to the appropriate inhibition model.

Visualizations

Signaling Pathway of Sonepiprazole

Caption: Sonepiprazole's dual mechanism of action.

Experimental Workflow for Preclinical Evaluation

Caption: A typical preclinical evaluation workflow.

References

Sonepiprazole and its Interaction with Dopamine Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonepiprazole (U-101387) is a phenylpiperazine derivative meticulously designed as a high-affinity, selective antagonist for the dopamine D4 receptor. The rationale for its development was rooted in the "dopamine hypothesis" of schizophrenia, with the D4 receptor being a compelling target due to its preferential expression in cortical and limbic brain regions implicated in the pathophysiology of the disorder. This technical guide provides a comprehensive overview of sonepiprazole's role in dopamine pathways, detailing its receptor binding profile, mechanism of action, and the experimental methodologies employed in its preclinical and clinical evaluation. Despite promising preclinical data, sonepiprazole ultimately failed to demonstrate efficacy in clinical trials for schizophrenia, a crucial outcome that has informed subsequent drug development strategies targeting the D4 receptor. This document serves as an in-depth resource, consolidating quantitative data, experimental protocols, and an analysis of the signaling pathways influenced by sonepiprazole.

Introduction: The Rationale for Targeting the Dopamine D4 Receptor

The dopamine hypothesis of schizophrenia posits that dysregulation of dopaminergic neurotransmission is a key contributor to the symptoms of the disorder.[1] While traditional antipsychotics primarily target the dopamine D2 receptor, their efficacy is often accompanied by significant motor side effects. The discovery of the dopamine D4 receptor, and the observation that the atypical antipsychotic clozapine has a higher affinity for D4 than D2 receptors, sparked considerable interest in developing selective D4 antagonists as a novel therapeutic strategy for schizophrenia.[2][3] The D4 receptor's localization in the prefrontal cortex, a brain region associated with cognition and negative symptoms, further supported its potential as a target for improving these challenging aspects of schizophrenia.[2] Sonepiprazole emerged from this research as a highly selective D4 receptor antagonist.[2]

Pharmacological Profile of Sonepiprazole

Sonepiprazole's defining characteristic is its high affinity and selectivity for the dopamine D4 receptor over other dopamine receptor subtypes and other biogenic amine receptors.

Receptor Binding Affinity

Quantitative analysis of sonepiprazole's binding affinity is crucial for understanding its pharmacological profile. The following table summarizes the inhibition constants (Ki) of sonepiprazole at various receptors. A lower Ki value indicates a higher binding affinity.

| Receptor | Ki (nM) | Species | Reference |

| Dopamine D4 | 10 | Human | |

| Dopamine D1 | > 2,000 | - | |

| Dopamine D2 | > 2,000 | - | |

| Dopamine D3 | > 2,000 | - | |

| Serotonin 5-HT1A | > 2,000 | - | |

| Serotonin 5-HT2 | > 2,000 | - | |

| α1-Adrenergic | > 2,000 | - | |

| α2-Adrenergic | > 2,000 | - |

Table 1: Receptor Binding Profile of Sonepiprazole

Off-Target Activity

Interestingly, recent research has identified an off-target activity of sonepiprazole. It acts as a potent inhibitor of human carbonic anhydrases, with a particularly high affinity for the brain-associated isoform hCA VII.

| Target | KI (nM) | Reference |

| Carbonic Anhydrase VII (hCA VII) | 2.9 |

Table 2: Off-Target Inhibitory Activity of Sonepiprazole

Mechanism of Action in Dopamine Pathways

Sonepiprazole's primary mechanism of action is the competitive antagonism of the dopamine D4 receptor. By binding to the D4 receptor, sonepiprazole prevents the endogenous ligand, dopamine, from activating the receptor and initiating downstream signaling cascades.

Dopamine D4 Receptor Signaling

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Its primary signaling pathway involves coupling to inhibitory G proteins (Gi/o).

Activation of the D4 receptor by dopamine leads to the dissociation of the Gi/o protein into its Gαi and Gβγ subunits. The Gαi subunit subsequently inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels attenuates the activity of protein kinase A (PKA) and downstream signaling pathways, including the phosphorylation of cAMP response element-binding protein (CREB), which can modulate gene expression. The Gβγ subunit can also modulate the activity of other effector proteins, such as inwardly rectifying potassium (K+) channels and the MAPK/ERK pathway.

As a D4 receptor antagonist, sonepiprazole blocks the initial step of this cascade, preventing dopamine-mediated inhibition of adenylyl cyclase and the subsequent downstream effects.

Experimental Protocols

The characterization of sonepiprazole and its effects on dopamine pathways involves a series of in vitro and in vivo experiments. The following sections detail the generalized protocols for these key assays. It is important to note that the specific parameters used in the original studies of sonepiprazole may not be publicly available; therefore, these protocols represent standard methodologies in the field.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Materials:

-

Cell Membranes: From cell lines (e.g., CHO or HEK293) stably expressing the human dopamine D4 receptor.

-

Radioligand: A high-affinity D4 receptor ligand labeled with a radioisotope (e.g., [3H]spiperone).

-

Test Compound: Sonepiprazole at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled D4 ligand (e.g., haloperidol) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Incubation: Cell membranes, radioligand, and either buffer (for total binding), non-specific control, or varying concentrations of sonepiprazole are incubated together to allow binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of sonepiprazole that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

References

- 1. State-dependent effects of the D2 partial agonist aripiprazole on dopamine neuron activity in the MAM neurodevelopmental model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of apomorphine on cognitive performance and sensorimotor gating in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]

Sonepiprazole and Schizophrenia: A Technical Review of Clinical Trial Outcomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonepiprazole (formerly PNU-101387G) is a potent and selective antagonist of the dopamine D4 receptor.[1][2] The rationale for its investigation in schizophrenia stemmed from the "dopamine hypothesis" and the observation that the highly effective atypical antipsychotic, clozapine, has a high affinity for the D4 receptor.[3] It was theorized that selective D4 receptor blockade could offer antipsychotic efficacy with a more favorable side effect profile, particularly concerning extrapyramidal symptoms (EPS) commonly associated with D2 receptor antagonists.[1] However, a key placebo-controlled clinical trial ultimately demonstrated that sonepiprazole was ineffective for the treatment of patients with schizophrenia.[3] This whitepaper provides a detailed overview of the clinical trial results, experimental protocols, and the underlying scientific rationale for the investigation of sonepiprazole in schizophrenia.

Mechanism of Action: The Dopamine D4 Receptor Hypothesis

Sonepiprazole is a phenylpiperazine derivative that acts as a highly selective D4 receptor antagonist. Preclinical studies demonstrated its high affinity for the D4 receptor, with significantly lower affinity for D1, D2, and D3 dopamine receptors, as well as serotonin and adrenergic receptors.

The therapeutic hypothesis was centered on the distribution of D4 receptors in the brain, particularly in the prefrontal cortex, a region implicated in the cognitive and negative symptoms of schizophrenia. The theory posited that by selectively blocking D4 receptors, sonepiprazole could modulate dopaminergic activity in this key brain region, potentially leading to therapeutic benefits without the motor side effects associated with D2 receptor blockade in the striatum.

Clinical Trial of Sonepiprazole in Schizophrenia

A significant, multicenter, randomized, placebo-controlled clinical trial was conducted to evaluate the efficacy and safety of sonepiprazole in patients with schizophrenia. The findings of this trial were published by Corrigan, M.H., et al. in 2004 in Biological Psychiatry.

Experimental Protocol

The study was a 6-week, double-blind, placebo- and active-controlled trial.

-

Participants: 467 hospitalized patients with a diagnosis of schizophrenia (according to DSM-IV criteria) and a Positive and Negative Syndrome Scale (PANSS) total score of ≥ 60 were included in the study.

-

Treatment Arms: Patients were randomly assigned to one of the following treatment groups:

-

Sonepiprazole (dose not specified in the abstract)

-

Olanzapine (an established atypical antipsychotic, serving as the active comparator)

-

Placebo

-

-

Primary Efficacy Endpoint: The primary measure of efficacy was the mean change from baseline in the PANSS total score at the end of the 6-week treatment period.

-

Secondary Efficacy Endpoints: Secondary outcome measures included the mean change from baseline in:

-

PANSS factor scores

-

Brief Psychiatric Rating Scale (BPRS) score

-

Clinical Global Impressions Severity of Illness (CGI-S) score

-

Calgary Depression Scale score

-

Clinical Trial Results

The clinical trial failed to demonstrate the efficacy of sonepiprazole in treating schizophrenia.

Efficacy Data:

| Outcome Measure | Sonepiprazole vs. Placebo | Olanzapine vs. Placebo |

| Primary Endpoint | ||

| Mean Change in PANSS Total Score | No statistically significant difference | Statistically significant difference favoring olanzapine |

| Secondary Endpoints | ||

| Mean Change in PANSS Factor Scores | No statistically significant difference | Statistically significant difference favoring olanzapine |

| Mean Change in BPRS Score | No statistically significant difference | Statistically significant difference favoring olanzapine |

| Mean Change in CGI-S Score | No statistically significant difference | Statistically significant difference favoring olanzapine |

| Mean Change in Calgary Depression Scale | No statistically significant difference | No statistically significant difference |

Safety and Tolerability: The available abstracts do not provide detailed quantitative data on the safety and tolerability of sonepiprazole. However, preclinical studies in animals suggested a favorable profile with a lack of extrapyramidal and neuroendocrine effects compared to D2 receptor antagonists like haloperidol.

Discussion and Conclusion

The clinical trial of sonepiprazole yielded unequivocal results: the selective D4 receptor antagonist was not effective in treating the symptoms of schizophrenia. The active comparator, olanzapine, demonstrated its established efficacy, validating the trial's methodology and the patient population's responsiveness to antipsychotic treatment.

The failure of sonepiprazole challenged the hypothesis that selective D4 receptor antagonism is a viable therapeutic strategy for schizophrenia. While the preclinical rationale was sound, the translation to clinical efficacy was not observed. This outcome underscores the complexity of schizophrenia's neurobiology and the potential limitations of targeting a single, highly specific receptor subtype. As a result of these findings, further research into sonepiprazole for the treatment of schizophrenia was discontinued.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Sonepiprazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonepiprazole is a selective dopamine D4 receptor antagonist that has been investigated for its potential in treating neurological and psychiatric disorders.[1][2] Its synthesis involves a multi-step process culminating in the coupling of a chiral isochroman moiety with a piperazinyl benzenesulfonamide core. This document provides detailed protocols for the synthesis of Sonepiprazole, including the preparation of key intermediates, the final coupling reaction, and methods for its purification and chiral separation to obtain the desired (S)-enantiomer.

Synthesis of Sonepiprazole

The synthesis of Sonepiprazole can be approached as a convergent synthesis, involving the preparation of two key intermediates: (S)-1-(2-tosyloxyethyl)isochroman (Intermediate A) and 4-(piperazin-1-yl)benzenesulfonamide (Intermediate B) . These intermediates are then coupled, followed by purification to yield the final product.

Synthesis of Key Intermediates

1.1.1. Synthesis of (S)-1-(2-tosyloxyethyl)isochroman (Intermediate A)

This intermediate provides the chiral isochroman core of Sonepiprazole. The synthesis begins with the enantioselective preparation of (S)-isochroman-1-ethanol, which is then tosylated to create a good leaving group for the subsequent coupling reaction.

-

Step 1: Synthesis of (S)-isochroman-1-ethanol

-

Protocol based on analogous enantioselective reductions.

-

Materials: Isochroman-1-one, chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine), borane dimethyl sulfide complex (BMS), methanol, diethyl ether, hydrochloric acid (1M).

-

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve isochroman-1-one in anhydrous diethyl ether.

-

Cool the solution to -20°C.

-

Slowly add a solution of (R)-2-Methyl-CBS-oxazaborolidine in toluene, followed by the dropwise addition of borane dimethyl sulfide complex.

-

Stir the reaction mixture at -20°C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol, followed by 1M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield (S)-isochroman-1-ethanol.

-

-

-

Step 2: Tosylation of (S)-isochroman-1-ethanol

-

Materials: (S)-isochroman-1-ethanol, p-toluenesulfonyl chloride (TsCl), pyridine or triethylamine, dichloromethane (DCM).

-

Protocol:

-

Dissolve (S)-isochroman-1-ethanol in dry dichloromethane in a flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine or triethylamine, followed by the portion-wise addition of p-toluenesulfonyl chloride.

-

Stir the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude (S)-1-(2-tosyloxyethyl)isochroman (Intermediate A). This intermediate may be used in the next step without further purification if deemed sufficiently pure by TLC and NMR analysis.

-

1.1.2. Synthesis of 4-(piperazin-1-yl)benzenesulfonamide (Intermediate B)

This intermediate forms the arylpiperazine sulfonamide portion of Sonepiprazole.

-

Protocol:

-

Materials: 1-(4-aminophenyl)piperazine, sodium nitrite, hydrochloric acid, sulfur dioxide, copper(I) chloride, aqueous ammonia.

-

Protocol (based on Sandmeyer-type reaction):

-

Diazotize 1-(4-aminophenyl)piperazine with sodium nitrite and hydrochloric acid at 0-5°C to form the corresponding diazonium salt.

-

In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add copper(I) chloride as a catalyst.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution.

-

Stir the reaction mixture, allowing it to warm to room temperature.

-

Upon completion of the sulfonyl chloride formation, carefully quench the reaction mixture with ice water.

-

Extract the sulfonyl chloride into a suitable organic solvent.

-

Treat the organic extract containing the sulfonyl chloride with an excess of aqueous ammonia to form the sulfonamide.

-

Isolate the crude 4-(piperazin-1-yl)benzenesulfonamide by filtration or extraction and purify by recrystallization.

-

-

Coupling of Intermediates to form Racemic Sonepiprazole

This final step involves the N-alkylation of the piperazine ring of Intermediate B with the tosylated isochroman derivative, Intermediate A.

-

Protocol:

-

Materials: (S)-1-(2-tosyloxyethyl)isochroman (Intermediate A), 4-(piperazin-1-yl)benzenesulfonamide (Intermediate B), potassium carbonate or triethylamine, acetonitrile or dimethylformamide (DMF).

-

Protocol:

-

In a round-bottom flask, combine 4-(piperazin-1-yl)benzenesulfonamide (Intermediate B) and a base such as potassium carbonate or triethylamine in a suitable solvent like acetonitrile or DMF.

-

Add a solution of (S)-1-(2-tosyloxyethyl)isochroman (Intermediate A) in the same solvent to the mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude racemic Sonepiprazole.

-

-

Purification of Sonepiprazole

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like Sonepiprazole.[5]

-

General Protocol:

-

Dissolve the crude Sonepiprazole in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, isopropanol, or ethanol/water).

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

| Purification Step | Method | Solvent/Mobile Phase | Typical Yield | Purity |

| Crude Product | - | - | - | Variable |

| Recrystallization | Cooling Crystallization | Ethanol or Isopropanol/Water | 60-80% | >98% |

| Chiral Separation | Chiral HPLC | Hexane/Ethanol/Diethylamine | 40-50% (per enantiomer) | >99.5% ee |

Note: Yields and purity are representative and may vary based on reaction conditions and scale.

Chiral Separation